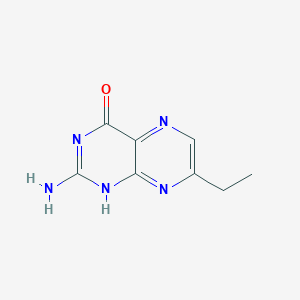
2-AMINO-7-ETHYLPTERIDIN-4(1H)-ONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-7-ethyl-4(3H)-pteridinone is a heterocyclic compound that belongs to the pteridine family Pteridines are known for their diverse biological activities and are found in various natural products, including folic acid and biopterin
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-7-ethyl-4(3H)-pteridinone typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 2,4,5-triaminopyrimidine with ethyl acetoacetate, followed by cyclization in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in a solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of 2-Amino-7-ethyl-4(3H)-pteridinone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
化学反应分析
Types of Reactions
2-Amino-7-ethyl-4(3H)-pteridinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pteridine derivatives.
Reduction: Reduction reactions can yield dihydropteridine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pteridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pteridines, dihydropteridines, and other derivatives with potential biological activities.
科学研究应用
2-Amino-7-ethyl-4(3H)-pteridinone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex pteridine derivatives.
Biology: The compound is studied for its role in enzymatic reactions and as a potential inhibitor of certain enzymes.
Medicine: Research is ongoing to explore its potential as an anticancer and antimicrobial agent.
Industry: It is used in the development of dyes and pigments due to its chromophoric properties.
作用机制
The mechanism of action of 2-Amino-7-ethyl-4(3H)-pteridinone involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site and preventing substrate access. The compound may also interfere with cellular pathways, leading to altered cellular functions and potential therapeutic effects.
相似化合物的比较
Similar Compounds
2-Amino-4-hydroxy-6,7-dimethylpteridine: Known for its role in biological systems.
2-Amino-4,6-dihydroxypteridine: Studied for its enzymatic activities.
7-Ethyl-2,4-diaminopteridine: Explored for its potential medicinal applications.
Uniqueness
2-Amino-7-ethyl-4(3H)-pteridinone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
生物活性
2-Amino-7-ethylpteridin-4(1H)-one, with the chemical formula C8H10N4O, is a compound that has garnered attention due to its potential biological activities. It is a derivative of pteridine, a class of heterocyclic compounds known for their roles in biological systems, particularly in the context of nucleic acid metabolism and enzyme function.
- Molecular Formula : C8H10N4O
- Molecular Weight : 178.19 g/mol
- CAS Number : 25716-33-0
The biological activity of this compound is primarily linked to its interactions with various enzymes and receptors in biological systems. It is believed to act as an inhibitor or modulator of certain enzymatic pathways, particularly those involved in nucleotide synthesis and metabolism.
Antitumor Activity
Recent studies have indicated that this compound exhibits significant antitumor properties. Research has shown that it can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.
Case Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of pteridine, including this compound, showed promising results against various cancer cell lines, including breast and lung cancer cells. The compound was found to induce apoptosis through the activation of caspase pathways, highlighting its potential as a therapeutic agent in oncology .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown effectiveness against a range of bacterial strains, suggesting potential applications in treating infections.
Research Findings : A study reported in Antimicrobial Agents and Chemotherapy indicated that this compound displayed significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The mechanism was attributed to the disruption of bacterial protein synthesis .
Data Table: Summary of Biological Activities
属性
IUPAC Name |
2-amino-7-ethyl-3H-pteridin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5O/c1-2-4-3-10-5-6(11-4)12-8(9)13-7(5)14/h3H,2H2,1H3,(H3,9,11,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXEADLVCSJIVBH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C2C(=O)NC(=NC2=N1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50500828 |
Source


|
| Record name | 2-Amino-7-ethylpteridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50500828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25716-33-0 |
Source


|
| Record name | 2-Amino-7-ethylpteridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50500828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













